2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene
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Overview
Description
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of two bromine atoms, a bromomethyl group, and a cyclopropylmethoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methylphenol to introduce the bromine atoms at the desired positions. This is followed by the introduction of the cyclopropylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dehalogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation reactions can produce phenolic or quinone compounds.
Scientific Research Applications
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene exerts its effects is primarily through its reactivity with various biological and chemical targets. The bromine atoms and the cyclopropylmethoxy group play a crucial role in its interactions with enzymes, receptors, and other molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylphenol: Similar in structure but lacks the bromomethyl and cyclopropylmethoxy groups.
4-bromo-2-(bromomethyl)phenol: Contains a bromomethyl group but lacks the cyclopropylmethoxy group.
2-bromo-4-(cyclopropylmethoxy)phenylboronic acid: Contains a boronic acid group instead of a bromomethyl group.
Uniqueness
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is unique due to the presence of both bromomethyl and cyclopropylmethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1254062-97-9 |
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Molecular Formula |
C11H12Br2O |
Molecular Weight |
320 |
Purity |
95 |
Origin of Product |
United States |
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